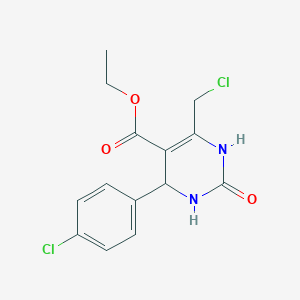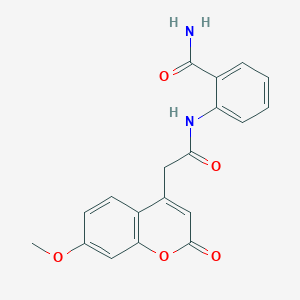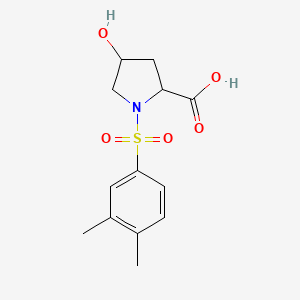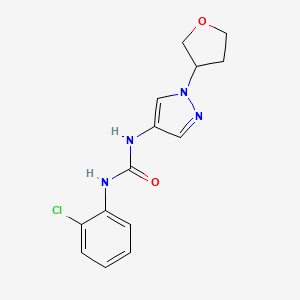
Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with the CAS Number: 475042-34-3 . It has a molecular weight of 329.18 . The IUPAC name for this compound is ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate .
Physical And Chemical Properties Analysis
This compound has a melting point of 234-237 degrees Celsius .科学的研究の応用
Synthesis and Chemical Transformations
Synthetic Pathways and Derivatives : Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a dynamic behavior in synthetic chemistry. Notable research demonstrates the compound's involvement in various synthetic pathways, leading to the formation of diverse derivatives. For instance, studies have highlighted its transformation into novel tricyclic compounds when reacted with strong bases like NaH, DBU, and KOH. This transformation results in diethyl 9-methyl-5-methylene-3,11-dioxo-2,3,4,5,6a,7,10,11-octahydro-1,6-methano[1,3]diazepino[1,7-e][1,3,5]triazocine-6,8(1H)-dicarboxylate through a cascade reaction (Shutalev, Fesenko, & Cheshkov, 2008).
Chemical Behavior and Reactions : The compound's chemical behavior is influenced significantly by the reaction conditions, including the basicity and nucleophilicity of the reaction media. For example, the compound can undergo ring expansion and nucleophilic substitution when reacted with thiophenolates, leading to the formation of products like ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate and ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These pathways and the resulting products depend on factors such as reagent ratio, reaction time, and temperature (Fesenko et al., 2010).
Spectral Analysis and Physical Properties
Spectral Analysis : Detailed spectral analysis of ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been conducted using techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. These studies provide insights into the molecular structure, vibrational frequencies, bond parameters, and energy distribution within the compound. For example, the study by Dr. G. Shakila and Dr. H. Saleem (2018) delves into the structural and spectral properties, offering a comprehensive understanding of the molecule's characteristics and behavior (Shakila & Saleem, 2018).
Density, Viscosity, and Ultrasonic Properties : Research has also explored the density, viscosity, and ultrasonic properties of this compound and its derivatives in various solvents. These studies help in understanding the compound's solute-solvent interactions and other molecular interactions, providing insights into its behavior in different media (Bajaj & Tekade, 2014).
Crystallographic Insights
Crystal Structure Analysis : The crystal structures of this compound and its various derivatives have been extensively studied. These analyses reveal the conformation, molecular geometry, and intermolecular interactions within the crystal lattice. X-ray diffraction studies provide valuable data on the molecular arrangement, helping in the understanding of the compound's solid-state characteristics (Bharanidharan et al., 2014).
特性
IUPAC Name |
ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-3-5-9(16)6-4-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKPHOAZINULIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)




![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)